molecular formula C25H28OS B3044705 6-Tritylsulfanylhexan-1-ol CAS No. 100360-57-4

6-Tritylsulfanylhexan-1-ol

Cat. No. B3044705
CAS RN: 100360-57-4
M. Wt: 376.6 g/mol
InChI Key: KIVCMHJKLQHCCI-UHFFFAOYSA-N
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Description

6-Tritylsulfanylhexan-1-ol is a chemical compound with the molecular formula C25H28OS and a molecular weight of 376.55 . It is an important compound in the field of organic chemistry .


Molecular Structure Analysis

The molecular structure of 6-Tritylsulfanylhexan-1-ol can be analyzed using various techniques such as Raman spectroscopy, Fourier transform infrared spectroscopy, Ultraviolet–visible spectroscopy, X-ray photoelectron spectroscopy, Diffuse reflectance infrared Fourier transform spectroscopy, and X-ray diffraction .


Chemical Reactions Analysis

The chemical reactions involving 6-Tritylsulfanylhexan-1-ol can be analyzed using various techniques such as titration analysis and electrospray and electrosonic spray ionization mass spectrometry .


Physical And Chemical Properties Analysis

The physical and chemical properties of 6-Tritylsulfanylhexan-1-ol can be analyzed using various techniques such as Raman spectroscopy, Fourier transform infrared spectroscopy, Ultraviolet–visible spectroscopy, X-ray photoelectron spectroscopy, Diffuse reflectance infrared Fourier transform spectroscopy, and X-ray diffraction .

properties

IUPAC Name

6-tritylsulfanylhexan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H28OS/c26-20-12-1-2-13-21-27-25(22-14-6-3-7-15-22,23-16-8-4-9-17-23)24-18-10-5-11-19-24/h3-11,14-19,26H,1-2,12-13,20-21H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIVCMHJKLQHCCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)SCCCCCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H28OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30373037
Record name 6-tritylsulfanylhexan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30373037
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

376.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

100360-57-4
Record name 6-tritylsulfanylhexan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30373037
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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